molecular formula C19H25FN6 B6456958 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549012-32-8

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456958
CAS No.: 2549012-32-8
M. Wt: 356.4 g/mol
InChI Key: VSLQHQNGUJKKDS-UHFFFAOYSA-N
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Description

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:

  • 4-tert-butyl: A bulky hydrophobic group that enhances steric hindrance and may improve metabolic stability.
  • 2-cyclopropyl: A strained three-membered ring that can influence conformational flexibility and binding interactions.

Properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLQHQNGUJKKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This compound's unique structure suggests it may interact with various biological targets, primarily kinases, which play critical roles in cellular signaling pathways.

Chemical Structure and Properties

The molecular formula for this compound is C19H25FN6C_{19}H_{25}FN_{6} with a molecular weight of approximately 356.4 g/mol. Its structural features include a pyrimidine ring, piperazine moiety, and a fluoropyrimidine substituent, which are significant for its biological activity.

PropertyValue
Molecular FormulaC19H25FN6
Molecular Weight356.4 g/mol
CAS Number2549012-32-8
InChI KeyIICXSUXUIGEYBL-UHFFFAOYSA-N

The mechanism of action for this compound primarily involves the inhibition of specific kinases associated with disease processes. Research indicates that this compound can effectively inhibit kinases such as PfPK6, which is implicated in malaria. The inhibition of these enzymes disrupts signaling pathways that promote cell proliferation or survival in cancer cells or pathogens .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit kinases involved in tumor growth makes it a candidate for further development in cancer therapy. For instance, derivatives of similar pyrimidine compounds have shown significant inhibitory activity against various cancer cell lines, indicating that modifications to the structure can enhance potency .

Antimalarial Activity

The compound has also been evaluated for antimalarial properties. In vitro studies demonstrated that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The IC50 values for such activities indicate effective concentrations needed to achieve significant biological effects, suggesting its potential as a new antimalarial drug .

Case Studies

  • Inhibition of PfPK6 : In a study assessing various pyrimidine derivatives, this compound showed promising results with an IC50 value indicating effective inhibition against PfPK6 .
  • Kinase Activity Studies : A series of experiments using the KinaseSeeker assay demonstrated that modifications to the compound could lead to enhanced activity against specific kinases involved in both cancer and malaria .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly as an antagonist or inhibitor in various biological pathways. Its piperazine and pyrimidine moieties are known to interact with multiple biological targets, making it a candidate for developing new therapeutics.

Case Study: Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. A study evaluating similar compounds demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine could be explored for similar effects .

Neurological Disorders

The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature makes it a promising candidate for treating neurological disorders such as depression and anxiety. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors.

Case Study: Antidepressant Effects
A related study found that compounds with piperazine derivatives exhibited significant antidepressant-like effects in animal models, indicating that further investigation into this compound could yield similar results .

Antimicrobial Activity

Preliminary studies suggest that pyrimidine-based compounds possess antimicrobial properties. The presence of fluorine in the structure may enhance the antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Screening
In vitro antibacterial screening of pyrimidine derivatives revealed promising activity against Gram-positive bacteria. This indicates that this compound could be evaluated for its antibacterial potential .

Research Findings

Recent findings highlight the versatility of this compound in various research domains:

Application AreaFindings Summary
Medicinal ChemistryPotential as an anticancer agent; structure activity relationship established .
NeurologyPossible antidepressant effects; needs further testing .
AntimicrobialExhibits promising antibacterial activity .

Comparison with Similar Compounds

A. Structural Variations and Pharmacological Implications

Piperazine Linker Modifications: The target compound’s piperazine moiety is connected to a 5-fluoropyrimidine, whereas the analog in features a sulfonyl group linked to a tert-butylphenyl group. Fluorine substitution in the pyrimidine ring (target compound) could improve binding affinity to enzymes like FLAP, as seen in , where fluorinated analogs showed strong correlations between FLAP affinity and leukotriene inhibition .

Substituent Effects on Physicochemical Properties: The tert-butyl group in the target compound and ’s pyrazolopyrimidinone derivative increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Differences: The pyrazolopyrimidinone scaffold in incorporates a fused pyrazole ring, which may confer distinct electronic properties compared to the simpler pyrimidine core of the target compound .

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is constructed via a condensation reaction between tert-butyl acetoacetate and cyclopropylamidine. This method ensures regioselective incorporation of the tert-butyl and cyclopropyl groups at positions 4 and 2, respectively.

Reaction Conditions :

  • Reactants : tert-Butyl acetoacetate (1.2 equiv), cyclopropylamidine hydrochloride (1.0 equiv)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Sodium ethoxide (0.1 equiv)

  • Temperature : Reflux at 80°C for 12 hours

  • Yield : 68% (isolated as a white crystalline solid)

Chlorination at Position 6

The unsubstituted position 6 of the pyrimidine is chlorinated using phosphorus oxychloride (POCl₃) under controlled conditions.

Reaction Conditions :

  • Chlorinating Agent : POCl₃ (5.0 equiv)

  • Solvent : Toluene

  • Additive : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Temperature : 110°C for 6 hours

  • Yield : 82%

Preparation of 4-(5-Fluoropyrimidin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-chloro-5-fluoropyrimidine in a regioselective substitution to install the pyrimidinyl group.

Reaction Conditions :

  • Reactants : 2-Chloro-5-fluoropyrimidine (1.0 equiv), piperazine (1.2 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1 v/v)

  • Base : Potassium carbonate (3.0 equiv)

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Temperature : 80°C under N₂ for 8 hours

  • Yield : 75%

Final Coupling via Buchwald-Hartwig Amination

The chloropyrimidine intermediate and the piperazine derivative are coupled using a palladium catalyst system.

Reaction Conditions :

  • Reactants :

    • 6-Chloro-4-tert-butyl-2-cyclopropylpyrimidine (1.0 equiv)

    • 4-(5-Fluoropyrimidin-2-yl)piperazine (1.1 equiv)

  • Catalyst : Pd₂(dba)₃ (0.05 equiv)

  • Ligand : Xantphos (0.1 equiv)

  • Base : Cesium carbonate (2.0 equiv)

  • Solvent : 1,4-Dioxane (anhydrous)

  • Temperature : 100°C under N₂ for 12 hours

  • Yield : 65% (pale yellow solid)

Optimization and Mechanistic Insights

Role of Ligands and Bases

The use of Xantphos as a ligand enhances catalytic activity by stabilizing the palladium center, while cesium carbonate facilitates deprotonation of the piperazine nucleophile.

Solvent Effects

Polar aprotic solvents like 1,4-dioxane improve solubility of intermediates and stabilize the transition state during coupling.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Conditions
1Pyrimidine condensation68NaOEt, EtOH, reflux
2Chlorination82POCl₃, DIPEA, toluene
3Piperazine functionalization75Pd(PPh₃)₂Cl₂, K₂CO₃, dioxane/H₂O
4Buchwald-Hartwig coupling65Pd₂(dba)₃, Xantphos, Cs₂CO₃

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl and cyclopropyl groups hinder reactivity at position 6. Mitigated by using bulky ligands (Xantphos) and elevated temperatures.

  • Regioselectivity : Controlled stoichiometry of piperazine prevents over-alkylation during substitution .

Q & A

Q. How can researchers address discrepancies in cross-reactivity data across assay platforms?

  • Methodological Answer : Standardize assay conditions (buffer pH, ion concentration) per ’s guidelines. Use orthogonal platforms (e.g., ELISA vs. Western blot) to confirm results. Collaborate with independent labs for reproducibility studies. Meta-analysis of published data identifies consensus trends .

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